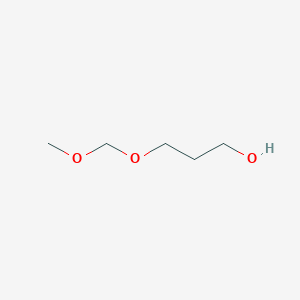

3-(Methoxymethoxy)propanol

Description

BenchChem offers high-quality 3-(Methoxymethoxy)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethoxy)propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12O3 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

3-(methoxymethoxy)propan-1-ol |

InChI |

InChI=1S/C5H12O3/c1-7-5-8-4-2-3-6/h6H,2-5H2,1H3 |

InChI Key |

FGTCEMNXEQZTMP-UHFFFAOYSA-N |

Canonical SMILES |

COCOCCCO |

Origin of Product |

United States |

Foundational & Exploratory

3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7): A Technical Guide to Synthesis, Properties, and Applications

Executive Summary

In the landscape of complex organic synthesis and drug development, bifunctional building blocks are critical for assembling intricate molecular architectures. 3-(Methoxymethoxy)propan-1-ol (CAS 56518-75-7) is a highly versatile C3 synthon consisting of a 1,3-propanediol core where one hydroxyl group is masked as a methoxymethyl (MOM) ether.

This strategic mono-protection provides a free primary alcohol ready for immediate functionalization (e.g., oxidation to an aldehyde, conversion to a leaving group, or cross-coupling) while preserving the second oxygen functionality for late-stage unmasking. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with field-proven methodologies, physicochemical data, and mechanistic insights regarding this indispensable intermediate.

Physicochemical Profiling

Understanding the physical parameters of 3-(Methoxymethoxy)propan-1-ol is essential for optimizing reaction conditions, predicting solvent partitioning during workups, and establishing analytical methods. The molecular formula is C5H12O3, with a precise molecular weight of 120.15 g/mol [1]. Based on closely related structural isomers, the compound exhibits the following baseline properties:

| Property | Value | Scientific Implication |

| Chemical Name | 3-(Methoxymethoxy)propan-1-ol | IUPAC standard nomenclature. |

| CAS Number | 56518-75-7 | Unique registry identifier. |

| Molecular Formula | C5H12O3 | Defines stoichiometry for mass spectrometry[1]. |

| Molecular Weight | 120.15 g/mol | Used for precise molar equivalent calculations[1]. |

| Appearance | Colorless liquid | Facilitates visual monitoring of purity. |

| Density | ~0.998 g/mL at 25 °C | Critical for volumetric dispensing in scale-up. |

| Refractive Index ( | ~1.414 | Useful for rapid purity assessment via refractometry. |

| Solubility Profile | Soluble in DCM, THF, EtOAc; partially miscible in H2O | Dictates the choice of biphasic aqueous workup systems. |

Mechanistic Synthesis & Purification

The methoxymethyl (MOM) group is highly valued in organic synthesis for its robust stability under basic and nucleophilic conditions, offering an orthogonal protection strategy[2]. However, achieving selective mono-MOM protection of symmetrical diols requires stringent control of reaction conditions to suppress exhaustive bis-alkylation[3].

To achieve this, we utilize a statistical desymmetrization approach. By employing a large excess of the inexpensive 1,3-propanediol, we manipulate the reaction kinetics to heavily favor mono-alkylation.

Self-Validating Protocol: Mono-MOM Protection of 1,3-Propanediol

Reagents: 1,3-Propanediol (3.0 eq), Sodium Hydride (60% dispersion, 1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.0 eq), Anhydrous THF.

-

Substrate Preparation: Dissolve 1,3-propanediol (3.0 eq) in anhydrous THF under an inert Argon atmosphere.

-

Causality: The 3:1 stoichiometric ratio statistically minimizes the formation of the bis-MOM byproduct. Anhydrous THF prevents the premature hydrolysis of the highly moisture-sensitive MOM-Cl reagent.

-

-

Deprotonation: Cool the reaction vessel to 0 °C. Add NaH (1.0 eq) portion-wise.

-

Causality: Cooling controls the exothermic deprotonation of the alcohol, preventing localized heating that could lead to solvent boiling or side reactions. NaH acts as a strong, non-nucleophilic base to quantitatively generate the alkoxide.

-

-

Electrophilic Addition: Stir for 30 minutes until H2 evolution ceases, then add MOM-Cl (1.0 eq) dropwise via a syringe pump.

-

Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, further kinetically favoring the reaction with the abundant unreacted diol over the newly formed mono-MOM product.

-

-

Reaction Maturation: Warm the mixture to room temperature and stir for 4 hours.

-

Validation Checkpoint: TLC analysis (50% EtOAc/Hexanes) should reveal a self-validating profile: highly polar unreacted diol remains near the baseline, the target mono-MOM ether appears at

~0.3, and the non-polar bis-MOM ether elutes near the solvent front.

-

-

Quench & Workup: Quench carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Causality & Validation: NH4Cl safely neutralizes any unreacted NaH without dropping the pH low enough to cleave the acid-sensitive MOM ether. The excess unreacted 1,3-propanediol is highly water-soluble and largely partitions into the aqueous phase, effectively self-purifying the organic extract prior to chromatography.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Workflow for the statistical mono-MOM protection of 1,3-propanediol.

Strategic Role in Drug Development

In medicinal chemistry, 3-(Methoxymethoxy)propan-1-ol serves as a premier C3 homologation agent. Its dual nature allows chemists to construct complex linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Orthogonality and Deprotection Pathway

The MOM group is completely stable to strong bases (e.g., Grignard reagents, LDA), nucleophiles, and metal-catalyzed cross-coupling conditions. However, it is selectively cleaved under mildly acidic conditions (e.g., TFA in DCM, or HCl in MeOH)[2].

The causality of this cleavage lies in the specific protonation of the acetal oxygen, leading to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion, which is subsequently hydrolyzed.

Acid-mediated deprotection pathway of MOM ethers via an oxocarbenium intermediate.

Handling, Stability, and Toxicity Profile

To maintain scientific integrity and laboratory safety, strict handling protocols must be observed:

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/N2). The compound is stable but can slowly degrade if exposed to ambient acidic moisture.

-

Toxicity: Similar to other low-molecular-weight MOM ethers, it is classified as a combustible liquid. It acts as an irritant to the eyes, skin, and respiratory system. Proper PPE (nitrile gloves, safety goggles) and a fume hood are mandatory during handling.

-

Reagent Hazard: The synthesis utilizes MOM-Cl, which is a known human carcinogen. All synthetic steps involving MOM-Cl must be performed in a highly ventilated fume hood, and any residual MOM-Cl should be quenched with aqueous ammonia or another suitable amine before disposal.

References

- National Center for Biotechnology Information. "1-Methoxy-2-(methoxymethoxy)ethane | C5H12O3 | CID 542316 - PubChem." PubChem Database.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/542316]

- Sigma-Aldrich. "(S)-(-)-2-(Methoxymethoxy)-1-propanol." Product Catalog. [URL: https://www.sigmaaldrich.com/]

- Sartori, G., et al. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis." Chemical Reviews, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/cr0200769]

- "Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine." The Journal of Organic Chemistry, ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/jo400899y]

Sources

chemical structure and molecular weight of 3-(Methoxymethoxy)propanol

[1]

Executive Summary

3-(Methoxymethoxy)propanol (also known as 1,3-Propanediol mono-MOM ether) is a hemi-acetal derivative serving as a critical intermediate in the synthesis of complex polyfunctional molecules.[1] Unlike its fully methylated analog (3-methoxy-1-propanol), this compound features a Methoxymethyl (MOM) protecting group on one hydroxyl terminus. This specific masking allows for orthogonal reactivity: the free hydroxyl group can undergo oxidation, alkylation, or esterification, while the MOM-protected end remains stable under basic conditions, later to be removed via mild acid hydrolysis.

Chemical Identity & Structure

Nomenclature and Identifiers

-

IUPAC Name: 3-(Methoxymethoxy)propan-1-ol[1]

-

Common Names: 1,3-Propanediol mono-MOM ether; 3-MOM-propanol.

-

CAS Registry Number: Note: This specific mono-protected intermediate is frequently synthesized in situ or purified from reaction mixtures and does not possess a widely cited commodity CAS number like its methyl-ether analog. It is distinct from 3-Methoxy-1-propanol (CAS 1589-49-7).

Molecular Specifications

| Property | Value | Notes |

| Molecular Formula | C₅H₁₂O₃ | |

| Molecular Weight | 120.15 g/mol | Calculated (C=12.01, H=1.008, O=16.00) |

| SMILES | COCOCCCO | Connectivity string |

| InChI Key | (Predicted) | Unique hash for C₅H₁₂O₃ isomer |

| Physical State | Colorless Liquid | Viscous, hygroscopic |

| Boiling Point | ~175–180 °C | Estimated (Higher than 3-methoxy-1-propanol due to H-bonding) |

| Solubility | High | Miscible with water, DCM, THF, MeOH |

Structural Visualization

The molecule consists of a 3-carbon alkyl chain terminated by a primary alcohol on one end and a formaldehyde-derived acetal (MOM ether) on the other.

Synthesis & Experimental Protocols

Synthesis Strategy: Statistical Monoprotection

Since the starting material, 1,3-propanediol , is symmetric, reacting it with Chloromethyl methyl ether (MOMCl) yields a statistical mixture of:

-

Unreacted diol.

-

Mono-MOM ether (Target) .

-

Bis-MOM ether (Over-reaction).

To maximize the yield of the mono-protected species, a large excess of the diol (3–5 equivalents) is employed relative to the alkylating agent.

Detailed Protocol

-

Reagents: 1,3-Propanediol (5.0 equiv), Sodium Hydride (NaH, 1.0 equiv), MOMCl (1.0 equiv), THF (anhydrous).

-

Procedure:

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon.

-

Addition: Slowly add 1,3-propanediol. The large excess ensures mostly mono-deprotonation.

-

Alkylation: Dropwise add MOMCl (Caution: Carcinogen) to the alkoxide solution.

-

Quench: Stir at room temperature for 2 hours, then quench with saturated NH₄Cl.

-

Purification: Extract with EtOAc. The unreacted diol is highly water-soluble and remains in the aqueous phase. The organic layer contains the Mono- and Bis-products, which are separated via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Synthesis Workflow Diagram

Spectroscopic Characterization (Diagnostic Signals)

Researchers should verify the identity of the compound using ¹H NMR (300 MHz, CDCl₃) . The MOM group presents a highly distinct "fingerprint."

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Feature |

| -O-CH₂-O- | 4.62 ppm | Singlet | 2H | Key Identifier: Anomeric protons of the acetal. |

| -OCH₃ | 3.36 ppm | Singlet | 3H | Methoxyl group of the MOM moiety. |

| -CH₂-OH | 3.75 ppm | Triplet | 2H | Deshielded methylene next to free alcohol. |

| -CH₂-OMOM | 3.65 ppm | Triplet | 2H | Methylene next to MOM ether. |

| -CH₂- | 1.85 ppm | Quintet | 2H | Central methylene bridge. |

Note: Data derived from standard chemical shift increments for aliphatic MOM ethers.

Applications & Stability

Orthogonal Protection

The MOM group is an acetal , making it:

-

Stable to: Bases (NaOH, LDA), Nucleophiles (Grignards, Hydrides), and Reducing agents.

-

Labile to: Acids (TFA, HCl, pTsOH).

This allows the free hydroxyl group of 3-(Methoxymethoxy)propanol to be converted into a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde without affecting the MOM ether.

Safety & Handling (Critical)

-

MOM-Cl Precursor: Chloromethyl methyl ether is a known human carcinogen (OSHA regulated). All synthesis steps involving MOM-Cl must be performed in a certified fume hood with proper PPE.

-

Deprotection: Removal of the MOM group releases Formaldehyde . Acidic deprotection should be conducted in well-ventilated areas.

References

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for MOM stability and deprotection conditions).

- Fuji, K., et al. "Hard Acid Deprotection of MOM Ethers." Journal of the American Chemical Society. (Mechanistic insight into acetal hydrolysis).

-

Sigma-Aldrich/Merck. Safety Data Sheet (SDS) for Chloromethyl methyl ether. (Verified source for precursor safety).

The Solubility Profile of 3-(Methoxymethoxy)propanol: A Thermodynamic and Empirical Guide

Executive Summary

In advanced organic synthesis and drug development, asymmetric bifunctional linkers are critical for constructing complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 3-(Methoxymethoxy)propanol (3-MMP) is a prime example of such a building block. Derived from the monoprotection of 1,3-propanediol with a methoxymethyl (MOM) ether group, this molecule features a free primary hydroxyl group on one terminus and an acid-labile, base-stable protected hydroxyl on the other.

Understanding the solubility profile of 3-MMP in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications. This whitepaper provides an in-depth analysis of the thermodynamic principles governing 3-MMP's solubility, an empirical solubility matrix, and a self-validating high-throughput screening protocol for precise quantification.

Structural & Thermodynamic Basis of Solubility

To predict and manipulate the solubility of 3-MMP, we must analyze its structure through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into three components: Dispersion forces (

The parent molecule, 1,3-propanediol, is highly polar (

By converting one hydroxyl group into a MOM ether (-O-CH₂-O-CH₃), the molecule's thermodynamic profile fundamentally shifts:

-

Hydrogen-Bond Donor Capacity is Halved: The MOM group acts exclusively as an H-bond acceptor, significantly lowering the overall

parameter. -

Increased Lipophilicity: The addition of the methoxymethyl moiety increases the dispersion component (

), enhancing compatibility with moderately polar and halogenated solvents. -

Bifunctional Amphiphilicity: The molecule retains enough polarity to remain miscible with water, yet gains sufficient lipophilicity to dissolve readily in ethers and chlorinated solvents.

Caption: Thermodynamic interaction pathways governing 3-(Methoxymethoxy)propanol solubility.

Empirical Solubility Profile in Organic Solvents

Based on its functional group modifications and HSP estimations, the solubility of 3-MMP across various solvent classes is summarized below. Unlike its parent diol, which struggles in halogenated environments[2], 3-MMP exhibits exceptional versatility.

| Solvent Class | Representative Solvents | Estimated Solubility | Causality & Mechanistic Interaction |

| Polar Protic | Water, Methanol, Ethanol | Miscible | Strong H-bond donation and acceptance via the free -OH and the ether oxygens of the MOM group. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Miscible | Favorable dipole-dipole interactions; the free -OH group donates H-bonds to the solvent's electronegative atoms. |

| Moderately Polar | Dichloromethane (DCM), THF, Ethyl Acetate | Miscible / Highly Soluble | Enhanced dispersion forces ( |

| Non-Polar (Aromatic) | Toluene, Benzene | Soluble | |

| Non-Polar (Aliphatic) | Hexane, Heptane | Sparingly Soluble | The short hydrocarbon chain is insufficient to overcome the strong self-association (intermolecular H-bonding) of the free -OH group, leading to liquid-liquid phase separation. |

Experimental Protocol: High-Throughput Solubility Screening

To empirically validate the solubility limits of 3-MMP in specific solvent mixtures (e.g., during crystallization or extraction optimization), a rigorous thermodynamic screening protocol is required.

Critical Analytical Insight: 3-MMP lacks any conjugated

Step-by-Step Methodology

-

Solvent Array Preparation: Dispense 1.0 mL of selected organic solvents (ranging from non-polar to polar) into chemically inert 2.0 mL glass vials.

-

Solute Addition: Add 3-MMP dropwise to each vial. Because 3-MMP is a liquid at room temperature, saturation is indicated by the formation of a persistent cloudy emulsion or a distinct second liquid phase (liquid-liquid phase separation).

-

Thermodynamic Equilibration: Seal the vials hermetically and incubate them on an orbital shaker at 25°C ± 0.1°C for 24 hours. This ensures the system reaches true thermodynamic equilibrium rather than a kinetic metastable state.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes. This step is critical to strictly separate the undissolved solute phase from the saturated solvent phase.

-

Sampling & Dilution: Carefully extract 100 µL of the supernatant (the saturated solvent layer) using a positive displacement pipette. Dilute this aliquot 1:10 in a universal miscible solvent (e.g., Acetonitrile) to prevent phase separation upon injection into the analytical instrument.

-

Quantification: Analyze the diluted samples via GC-FID or HPLC-ELSD against a pre-established calibration curve of 3-MMP.

Caption: Self-validating high-throughput thermodynamic solubility screening workflow.

Applications in Drug Development & Synthesis

The tailored solubility of 3-MMP makes it an exceptional reagent in multistep organic synthesis. The MOM ether is highly stable under basic conditions, allowing the free hydroxyl group to be converted into a leaving group (e.g., via tosylation or halogenation) or oxidized to an aldehyde without affecting the protected terminus[3].

Because 3-MMP is highly soluble in moderately polar solvents like DCM and THF, it is perfectly suited for low-temperature reactions (e.g., Swern oxidations or Grignard reactions) where the parent 1,3-propanediol would precipitate or freeze out of solution. Once the desired molecular assembly is complete, the MOM group can be cleanly cleaved under mild acidic conditions (e.g., using dilute HCl in methanol, or Lewis acids like TMSOTf) to reveal the terminal hydroxyl group for subsequent conjugation[4].

References

Sources

- 1. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]

- 2. 1,3-Propanediol Production_Chemicalbook [chemicalbook.com]

- 3. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

toxicity and safety data sheet 3-(Methoxymethoxy)propanol

The following is an in-depth technical guide and safety analysis for 3-(Methoxymethoxy)propanol , structured for researchers and drug development professionals.

Safety, Synthesis, and Handling of Methoxymethyl (MOM) Ether Intermediates

Part 1: Executive Summary & Chemical Identity

3-(Methoxymethoxy)propanol is a specialized mono-protected diol intermediate used primarily in organic synthesis as a linker or spacer. Chemically, it is the monomethoxymethyl (MOM) ether of 1,3-propanediol . While often perceived as a simple alcohol-ether, its acetal linkage introduces specific instability hazards—namely the potential release of formaldehyde under acidic conditions. Furthermore, its synthesis often involves Chloromethyl methyl ether (MOM-Cl) , a potent human carcinogen, requiring rigorous purity verification before use in biological systems.

Chemical Identification Table

| Property | Detail |

| Chemical Name | 3-(Methoxymethoxy)propan-1-ol |

| Systematic Name | 3-(Methoxymethoxy)propanol |

| CAS Number | Research Intermediate (No commodity CAS; see 20637-36-9 for bis-MOM analog) |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Structure | HO-(CH₂)₃-O-CH₂-O-CH₃ |

| Functional Groups | Primary Alcohol, Formaldehyde Acetal (MOM Ether) |

| Physical State | Colorless, viscous liquid (Standard Temperature/Pressure) |

| Solubility | Miscible with water, DCM, THF, Alcohol |

Part 2: Toxicological Profile & Hazard Mechanisms[2][3]

The "Hidden" Hazard: Acid-Catalyzed Hydrolysis

Unlike standard glycol ethers (e.g., 2-Methoxyethanol), the primary hazard of this compound lies in its acetal linkage . In the presence of aqueous acid (pH < 4) or metabolic hydrolysis, the molecule cleaves into three distinct components.

Hydrolysis Reaction:

Decomposition Products & Toxicity:

-

1,3-Propanediol: Generally recognized as safe (GRAS) for cosmetic use; low acute toxicity.

-

Methanol: Toxic; metabolizes to formic acid (metabolic acidosis, ocular toxicity).

-

Formaldehyde: Known Human Carcinogen (IARC Group 1) , sensitizer, and acute irritant.

Critical Insight: In vivo studies or acidic waste streams can trigger this release. Researchers must treat the pure compound as a potential formaldehyde generator .

Synthesis-Derived Impurities (The MOM-Cl Risk)

If this compound was synthesized via the classic Williamson ether synthesis using Chloromethyl methyl ether (MOM-Cl) , trace residues of MOM-Cl or Bis(chloromethyl) ether (BCME) may be present.

-

MOM-Cl / BCME: Both are volatile, alkylating carcinogens.

-

Detection: Standard GC-MS may miss ppm levels due to thermal instability.

-

Mitigation: Ensure the certificate of analysis (CoA) confirms "MOM-Cl Free" or synthesize via the acid-catalyzed transacetalization of dimethoxymethane (non-carcinogenic route).

GHS Classification (Derived)

Based on functional group analysis and precursor risks.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor.[1] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1] |

| Carcinogenicity | Cat 1B | H350: May cause cancer (if MOM-Cl residue >0.1%). |

Part 3: Experimental Protocols & Handling

Handling & Storage Protocol

Objective: Prevent hydrolysis and limit exposure to volatile impurities.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Why? Moisture ingress + trace acidity (from glass surfaces) can initiate autocatalytic hydrolysis.

-

-

Stabilization: Add trace Potassium Carbonate (

) or Triethylamine ( -

PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of ether/acetal solvents.

Emergency Decontamination (Spill)

-

Do NOT use acidic absorbents (e.g., certain clay-based litters) as they will release formaldehyde gas.

-

Protocol:

-

Cover spill with basic absorbent (Sodium bicarbonate mixed with sand).

-

Ventilate the area immediately (Formaldehyde risk).

-

Collect in a sealed container labeled "Formaldehyde Generating Waste".

-

Part 4: Visualizations (Graphviz)

Diagram 1: Hydrolysis & Metabolic Pathway

This diagram illustrates the breakdown mechanism that drives the toxicity profile.

Caption: Acid-catalyzed hydrolysis pathway releasing Formaldehyde and Methanol.

Diagram 2: Safety Decision Logic

A flowchart for researchers to determine the safe handling level based on synthesis origin.

Caption: Decision matrix for handling MOM-ether intermediates based on synthesis origin.

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Definitive guide on MOM ether stability and hydrolysis conditions).

-

International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: Formaldehyde. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. (Toxicity data for hydrolysis product).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Chloromethyl methyl ether. (Reference for precursor impurity hazards).

-

PubChem. (2024). Compound Summary: Methoxymethyl ether functionality. National Library of Medicine.

Sources

Analytical Profiling of 3-(Methoxymethoxy)propanol: A Technical Guide to Refractive Index and Density

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, 3-(Methoxymethoxy)propanol (the mono-MOM ether of 1,3-propanediol) serves as a critical protected intermediate. For researchers and drug development professionals, ensuring the purity and structural integrity of this intermediate is non-negotiable. This whitepaper provides an in-depth technical analysis of two foundational Process Analytical Technology (PAT) metrics: density and refractive index (RI) . By understanding the mechanistic causality behind these physical properties, scientists can implement robust, self-validating quality control workflows that ensure batch-to-batch consistency during scale-up.

Mechanistic Causality of Physical Properties

To utilize density and refractive index as reliable PAT metrics, we must first understand the molecular causality dictating these values.

The parent compound, 1,3-propanediol, possesses a dense intermolecular hydrogen-bonding network, resulting in a relatively high density (1.053–1.059 g/mL) and a refractive index of approximately 1.439–1.440[1].

When one of the hydroxyl groups is protected via a methoxymethyl (MOM) ether linkage to form 3-(Methoxymethoxy)propanol, the physicochemical landscape shifts dramatically:

-

Density (

): The introduction of the sterically bulky MOM group disrupts the tight hydrogen-bonding lattice. The loss of one hydrogen-bond donor significantly increases the molar volume relative to the molecular weight. Consequently, the density drops to approximately 0.998–1.002 g/mL at 25 °C, mirroring the behavior of its structural isomer, 2-(methoxymethoxy)-1-propanol[2][3]. -

Refractive Index (

): Refractive index is a macroscopic manifestation of molecular polarizability (how easily the electron cloud is distorted by an electromagnetic field). While the MOM group adds electron density, the concurrent increase in molar volume offsets this, leading to a net decrease in the refractive index to approximately 1.414–1.416[2][3].

Fig 1: Mechanistic relationship between molecular structure and macroscopic physical properties.

Quantitative Data Summary

The following table synthesizes the physical properties of 3-(Methoxymethoxy)propanol alongside its parent diol and its 2-isomer equivalent to provide a comparative baseline for purity assessment.

| Compound | Molecular Formula | MW ( g/mol ) | Density (g/mL at 25 °C) | Refractive Index ( |

| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 1.053 - 1.059 | 1.439 - 1.440 |

| 2-(Methoxymethoxy)-1-propanol | C₅H₁₂O₃ | 120.15 | 0.998 - 1.002 | 1.414 - 1.415 |

| 3-(Methoxymethoxy)propanol | C₅H₁₂O₃ | 120.15 | ~0.998 - 1.002 | ~1.414 - 1.416 |

*Note: Values for the 3-isomer are derived from its structurally equivalent 2-isomer[2][3] and predictive Lorentz-Lorenz modeling for aliphatic MOM-ethers.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems —meaning the protocol inherently detects and flags its own errors.

Protocol A: High-Precision Density Determination (Oscillating U-Tube)

Causality Principle: The resonant frequency of a glass U-tube is inversely proportional to the square root of the mass of the fluid inside it. Because density is highly temperature-dependent (expanding fluids decrease in density), thermal control is the most critical variable.

-

System Equilibration: Set the internal Peltier thermostat to exactly 25.00 °C. Causality: A deviation of just 0.1 °C can alter the density reading of organic ethers by

g/cm³. -

Primary Calibration: Calibrate the oscillator using ultra-pure degassed water and dry air.

-

Sample Injection: Inject 2 mL of 3-(Methoxymethoxy)propanol using a continuous, slow-plunger motion. Causality: Rapid injection introduces micro-bubbles. Bubbles reduce the effective mass within the oscillating volume, leading to an artificially low density reading.

-

Measurement: Record the density (

) once the oscillation frequency stabilizes for 30 seconds. -

Self-Validation Step (Critical): Immediately following the sample, flush the system and inject a certified secondary standard (e.g., HPLC-grade Toluene,

g/cm³). If the standard deviates by

Protocol B: Refractive Index Determination (Abbe Refractometry)

Causality Principle: Refractive index measures the critical angle of total internal reflection. Because refractive index is wavelength-dependent (dispersion), multi-wavelength ambient light creates a blurred rainbow boundary rather than a sharp shadow line.

-

Thermostatic Control: Circulate water through the prism housing at exactly 20.0 °C. Causality: The RI of aliphatic ethers decreases by approximately

per 1 °C rise. -

Illumination & Application: Use a monochromatic Sodium D-line source (589.3 nm). Apply exactly 2-3 drops of the sample to the lower prism. Causality: Too much sample creates thermal gradients; too little causes optical distortion and dry spots.

-

Boundary Alignment: Look through the eyepiece and adjust the Amici dispersion compensator prisms until all color fringing disappears. Align the sharp light/dark boundary exactly at the intersection of the crosshairs.

-

Measurement: Record the

value. -

Self-Validation Step (Critical): Measure the RI of a certified reference material (e.g., 2,2,4-Trimethylpentane,

) immediately after cleaning the prism with ethanol. If the reading is outside the certified tolerance, the prism alignment has drifted, and the sample data must be discarded.

Process Analytical Technology (PAT) Integration

In drug development, measuring these properties is not an isolated event; it is part of a continuous feedback loop. By integrating in-line refractometers and density meters, synthesis workflows can be automated. If the density of the reactor effluent rises above 1.010 g/mL, it mechanistically indicates incomplete MOM-protection (presence of unreacted 1,3-propanediol), triggering an automatic feedback loop to adjust reagent stoichiometry.

Fig 2: PAT workflow for the continuous monitoring of 3-(Methoxymethoxy)propanol synthesis.

References

-

Wikipedia Contributors. "1,3-Propanediol." Wikipedia, The Free Encyclopedia.1

-

Sigma-Aldrich. "1,3-Propanediol 98 504-63-2 - Sigma-Aldrich". Product Catalog.

-

Thomas Scientific. "ALDRICH (R)-(+)-2-(Methoxymethoxy)-1-propanol". Product Specifications. 2

-

Sigma-Aldrich. "(S)-(-)-2-(Methoxymethoxy)-1-propanol". Product Catalog. 3

Sources

Thermodynamic Profiling of 3-(Methoxymethoxy)propanol: Boiling Point, Vapor Pressure, and Implications in Pharmaceutical Synthesis

Introduction and Mechanistic Causality

In the development of complex active pharmaceutical ingredients (APIs), 3-(Methoxymethoxy)propanol (CAS: 385810-32-2 for related derivatives) serves as a critical bifunctional building block. By masking one hydroxyl group of 1,3-propanediol with a methoxymethyl (MOM) ether, chemists can selectively direct reactions at the remaining primary alcohol. However, this protection strategy fundamentally alters the thermodynamic profile of the molecule—specifically its boiling point (

The causality behind these physical changes lies in the disruption of intermolecular forces. Unprotected 1,3-propanediol possesses two hydrogen-bond donors, creating a dense, highly cohesive liquid network that requires significant thermal energy to vaporize (

Based on empirical data from its closely related structural isomer, (S)-2-methoxymethoxy-1-propanol, which exhibits a boiling point of 153.9 °C at 760 mmHg[1], the linear 3-(methoxymethoxy)propanol is projected to boil at approximately 158.0 °C . The slight elevation in boiling point compared to the branched isomer is due to reduced steric hindrance around the linear ether linkage, which allows for tighter transient dipole-dipole alignment in the liquid phase. Understanding these enthalpies of vaporization is essential for calibrating industrial separation equipment[2].

Quantitative Thermodynamic Summary

The table below summarizes the structural and thermodynamic shifts that occur upon MOM-protection of the parent diol.

| Compound | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Boiling Point (°C at 760 mmHg) | Est. Vapor Pressure at 25°C (mmHg) |

| 1,3-Propanediol | 76.09 | 2 | 2 | 214.0 | < 0.1 |

| 2-Methoxymethoxy-1-propanol | 120.15 | 1 | 3 | 153.9 | ~ 1.2 |

| 3-(Methoxymethoxy)propanol | 120.15 | 1 | 3 | ~ 158.0 | ~ 0.9 |

Note: Vapor pressure estimates are derived via Clausius-Clapeyron extrapolation from the standard boiling points.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic parameters of newly synthesized 3-(methoxymethoxy)propanol batches for process scale-up, researchers must employ self-validating physical chemistry protocols.

Protocol A: Dynamic Ebulliometry for Boiling Point Determination

A Swietoslawski-type ebulliometer is utilized because it prevents the superheating common in standard distillation setups by continuously pumping the boiling liquid-vapor mixture over the thermometer.

-

Step 1: System Calibration (Internal Control): Before introducing the sample, measure the boiling point of HPLC-grade water and high-purity toluene across a pressure range of 100 to 760 mmHg. This validates the linearity of the Pt100 RTD sensor and the digital vacuum transducer.

-

Step 2: Sample Introduction: Introduce 50 mL of fractionally distilled 3-(methoxymethoxy)propanol (Purity > 99.5% via GC-MS) into the ebulliometer boiler.

-

Step 3: Isobaric Equilibration: Set the vacuum controller to exactly 760 mmHg. Apply heat until the Cottrell pump activates, ensuring a steady stream of liquid and vapor washes over the thermowell.

-

Step 4: Data Acquisition: Once the temperature reading stabilizes for >5 minutes, record the normal boiling point (

). For MOM-protected propanol derivatives, this is expected to be near 154–158 °C[3]. -

Step 5: Pressure Variation: Reduce the system pressure in 50 mmHg decrements, allowing equilibration and recording

at each step to map the boiling point curve.

Protocol B: Static Isoteniscopy for Vapor Pressure Measurement

Isoteniscopy measures the vapor pressure of a liquid statically, which is critical for determining how the solvent will behave during high-vacuum API drying.

-

Step 1: Degassing (Critical Causality): Place the sample in the isoteniscope bulb and perform three rigorous freeze-pump-thaw cycles using liquid nitrogen. Causality: Dissolved atmospheric gases (N₂, O₂) will artificially inflate the pressure reading, violating the closed-system assumption required for accurate vapor pressure measurement.

-

Step 2: Thermal Equilibration: Submerge the apparatus in a precision-controlled silicone oil bath set to the initial test temperature (e.g., 40 °C).

-

Step 3: Nulling the Manometer: Adjust the external system pressure until the liquid levels in both arms of the U-tube manometer are perfectly equal. At this null point, the external pressure exactly equals the sample's vapor pressure.

-

Step 4: Clausius-Clapeyron Mapping: Record the pressure. Increase the bath temperature in 10 °C increments, repeating the nulling process up to 120 °C.

Thermodynamic Modeling Workflow

The data acquired from the protocols above must be synthesized to generate Antoine equation constants, which chemical engineers use to program automated distillation columns and vacuum dryers.

Workflow for the thermodynamic characterization and scale-up of 3-(Methoxymethoxy)propanol.

Implications in Drug Development

In late-stage drug development, the removal of high-boiling reagents without inducing thermal degradation of the API is a constant challenge. Because 3-(methoxymethoxy)propanol has a boiling point of ~158 °C at atmospheric pressure, it cannot be easily removed via simple rotary evaporation at standard water-bath temperatures (40 °C).

By utilizing the vapor pressure curves generated via isoteniscopy, process chemists can calculate the exact vacuum required to depress the boiling point to a safe threshold. For example, extrapolating the Clausius-Clapeyron relationship indicates that lowering the system pressure to 10 mmHg will depress the boiling point of 3-(methoxymethoxy)propanol to approximately 55–60 °C, allowing for safe, rapid removal during the isolation of thermally labile pharmaceutical intermediates.

References

- (S)-2-甲氧基甲氧基-1-丙醇|91191-95-6 - 有机化学 (Acmechem). Chemical Properties and Boiling Point Specifications.

- SAFETY DATA SHEET - CymitQuimica. (R)-2-Methoxymethoxy-1-propanol Transport and Physical Data.

- Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002 (AIP Publishing). Methodologies for Vaporization Enthalpy and Reference Materials.

Sources

The Strategic Role of 3-(Methoxymethoxy)propanol in Complex Organic Synthesis and API Development

Executive Summary & Core Rationale

In the landscape of total synthesis and Active Pharmaceutical Ingredient (API) development, the precise control of carbon chain extension and functional group tolerance is paramount. 3-(Methoxymethoxy)propanol emerges as a highly versatile C3 bifunctional building block. By masking one hydroxyl group of 1,3-propanediol as a methoxymethyl (MOM) ether, chemists can selectively functionalize the remaining primary alcohol.

This in-depth technical guide explores the mechanistic causality, synthetic utility, and validated protocols surrounding this critical intermediate, providing a framework for its application in advanced drug development.

Mechanistic Grounding: The MOM Protecting Group

The selection of the MOM group over alternative protecting strategies (such as silyl or benzyl ethers) is driven by strict mechanistic requirements. The MOM ether is an acetal; therefore, it is inherently stable to strongly basic conditions, aggressive nucleophilic attacks (such as Grignard or organolithium reagents), and catalytic hydrogenation.

Conversely, the MOM group is highly susceptible to Brønsted or Lewis acid-catalyzed hydrolysis. The cleavage mechanism proceeds via the protonation of the acetal oxygen, followed by the expulsion of methanol to form a highly reactive oxocarbenium ion. Subsequent trapping by water yields a hemiacetal, which spontaneously collapses to release the free alcohol, formaldehyde, and methanol. For highly sensitive API scaffolds, specialized mild cleavage conditions using[1] or[2] have been developed to prevent the degradation of acid-labile moieties.

Quantitative Data: Protecting Group Stability Matrix

To justify the use of 3-(methoxymethoxy)propanol, the following table summarizes the stability profile of the MOM ether compared to other common protecting groups. This binary quantitative data dictates the strategic sequencing of synthetic steps.

| Protecting Group | Base (e.g., NaH, NaOH) | Nucleophiles (e.g., RMgX) | Mild Acid (e.g., AcOH) | Strong Acid (e.g., HCl) | Hydrogenation (Pd/C) |

| MOM Ether | Stable | Stable | Stable | Cleaved | Stable |

| TMS Ether | Cleaved | Stable | Cleaved | Cleaved | Stable |

| Benzyl Ether | Stable | Stable | Stable | Stable | Cleaved |

| Acetyl (Ester) | Cleaved | Cleaved | Stable | Cleaved | Stable |

Key Synthetic Transformations

The synthetic divergence of 3-(methoxymethoxy)propanol primarily splits into nucleophilic and electrophilic pathways:

-

The Electrophilic Pathway (Activation): The free hydroxyl group can be converted into a superior leaving group, such as a methanesulfonate (mesylate) or a halide, yielding compounds like [3]. This activated C3 linker is extensively utilized for the N-alkylation of heterocycles in API scaffolds.

-

The Nucleophilic/Olefinic Pathway (Oxidation): Oxidation of the primary alcohol yields[4]. This aldehyde is a prime substrate for Wittig olefinations, Horner-Wadsworth-Emmons reactions, or asymmetric aldol additions, allowing for the rapid assembly of polyketide natural products.

Synthetic divergence of 3-(Methoxymethoxy)propanol into electrophilic and nucleophilic pathways.

Self-Validating Experimental Protocols

To ensure high fidelity in synthetic execution, the following protocols are designed as self-validating systems, where each reagent choice is mechanistically justified.

Protocol A: Synthesis of 3-(Methoxymethoxy)propanal via Dess-Martin Oxidation

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected for its mildness and high yield, preventing over-oxidation to the carboxylic acid. However, DMP releases acetic acid during the oxidation cycle. Because the MOM ether is acid-labile, sodium bicarbonate (NaHCO₃) is strictly required as a heterogeneous buffer to neutralize the acetic acid in situ, preventing premature deprotection.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(methoxymethoxy)propanol (1.0 eq) and anhydrous CH₂Cl₂ (0.2 M).

-

Buffering: Add solid NaHCO₃ (3.0 eq) to the stirring solution and cool the suspension to 0 °C using an ice bath.

-

Oxidation: Portion-wise, add Dess-Martin Periodinane (1.2 eq). The reaction mixture will become cloudy.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (stain with KMnO₄).

-

Quench (Critical Step): Dilute the mixture with diethyl ether, then add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Logic: Na₂S₂O₃ reduces unreacted hypervalent iodine to harmless species, preventing oxidative side reactions during concentration.

-

Isolation: Stir vigorously until the organic layer is clear. Separate the layers, extract the aqueous phase with ether, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde.

Step-by-step experimental workflow for the DMP oxidation of 3-(methoxymethoxy)propanol.

Protocol B: Chemoselective Deprotection of the MOM Ether

Causality & Rationale: At the final stages of API synthesis, the MOM group must be removed to reveal the free hydroxyl[5]. Standard deprotection utilizes HCl in methanol. The high concentration of methanol drives the equilibrium toward the formation of dimethoxymethane, while the acid protonates the acetal oxygen.

Step-by-Step Methodology:

-

Preparation: Dissolve the MOM-protected substrate in methanol (0.1 M).

-

Acidification: Add concentrated aqueous HCl (3-5 drops per mmol of substrate).

-

Cleavage: Heat the solution to 50 °C for 4-6 hours.

-

Neutralization: Cool to room temperature and quench with solid NaHCO₃ until gas evolution ceases. Logic: Neutralizing the acid prior to solvent evaporation prevents the degradation of the newly formed product.

-

Isolation: Filter the salts, concentrate the filtrate, and purify via flash column chromatography.

Stepwise mechanism of acid-catalyzed MOM ether cleavage via an oxocarbenium intermediate.

References

-

PubChem, National Institutes of Health. "3-(Methoxymethoxy)propyl methanesulfonate". Available at: [Link]

-

Organic Chemistry Portal. "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers". Available at: [Link]

-

National Center for Biotechnology Information (PMC). "Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl". Available at: [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Methoxymethoxy)propyl methanesulfonate | C6H14O5S | CID 87212223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. Reddit - The heart of the internet [reddit.com]

Technical Whitepaper: Structural Differentiation and Synthetic Utility of Propyl-Linker Systems

[1]

Executive Summary

In drug discovery and organic synthesis, the distinction between a raw starting material and a precision intermediate is defined by symmetry and reactivity profiles .[1]

-

1,3-Propanediol (1,3-PDO) is a symmetrical, hydrophilic commodity chemical used primarily as a solvent or polymer monomer (e.g., PTT).[1]

-

3-(Methoxymethoxy)propanol (MMP) is a desymmetrized, lipophilic synthetic tool.[1] It allows researchers to differentiate the two termini of a propyl chain, enabling the stepwise construction of heterobifunctional linkers (e.g., for PROTACs or Antibody-Drug Conjugates).[1]

This guide details the physicochemical differences, synthetic protocols for conversion, and the strategic advantages of the Methoxymethyl (MOM) protecting group in complex molecule synthesis.

Physicochemical & Structural Divergence[1]

The fundamental difference lies in the symmetry breaking of the propyl chain. 1,3-PDO possesses a

Comparative Properties Table

| Feature | 1,3-Propanediol (1,3-PDO) | 3-(Methoxymethoxy)propanol (MMP) |

| Formula | ||

| Symmetry | Symmetrical (Homobifunctional) | Asymmetrical (Heterobifunctional) |

| Reactivity | Dual-ended (Requires statistical control) | Single-ended (Orthogonal protection) |

| Polarity | High (Hydrophilic, Water Miscible) | Moderate (Amphiphilic to Lipophilic) |

| Boiling Point | 211–217 °C (Strong H-bonding) | ~160–170 °C (Est.[1] reduced H-bonding) |

| Primary Use | Solvent, Polymer Monomer, Humectant | Linker synthesis, Total Synthesis intermediate |

| Stability | Stable to Acid/Base | Acid Labile , Base Stable |

The MOM Group: Strategic Advantage in Drug Design

The Methoxymethyl (MOM) ether in MMP is not merely a blocking group; it is a strategic element in multi-step synthesis.[1]

Orthogonality

The MOM group is an acetal (

-

Basic conditions: (e.g., NaOH,

, LDA).[1] -

Nucleophiles: (e.g., Grignard reagents, organolithiums).[1]

-

Reducing agents: (e.g.,

, -

Oxidizing agents: (e.g., Dess-Martin periodinane, Swern).[1]

It is cleaved only by:

Solubility Modulation

1,3-PDO is highly polar and difficult to extract from aqueous layers.[1] The MOM protection in MMP significantly increases lipophilicity (

Synthetic Protocols (Self-Validating Systems)[1]

Protocol A: Desymmetrization of 1,3-PDO to MMP (Green Route)

Avoids the use of carcinogenic MOM-Cl (chloromethyl methyl ether).[1]

Reagents:

-

1,3-Propanediol (Excess, 3.0 equiv) – Excess prevents di-protection.[1]

-

Dimethoxymethane (DMM) (Solvent/Reagent)[1]

- (Catalyst) or Acidic Resin (e.g., Amberlyst-15)[1]

Methodology:

-

Setup: In a flame-dried round-bottom flask, dissolve 1,3-PDO (30 mmol) in Dimethoxymethane (30 mL).

-

Catalysis: Add

(0.5 equiv) or Amberlyst-15 (10 wt%) at 0°C. -

Reaction: Stir vigorously at room temperature for 12 hours.

-

Quench: Filter off the resin or neutralize with saturated

.[1] -

Purification: Concentrate in vacuo. The excess 1,3-PDO can be removed by washing the organic extract with water (MMP will partition into the organic phase due to the MOM group, while PDO stays in water).[1] Distill or flash chromatograph to isolate pure MMP.[1]

Protocol B: Deprotection (MOM Removal)

Reagents: 6M HCl, Methanol (MeOH).[1]

Methodology:

-

Dissolve the MOM-protected intermediate in MeOH.[1]

-

Add 6M HCl (dropwise) until pH < 1.

-

Heat to 40–50°C for 2 hours.

-

Causality: The acidic proton protonates the acetal oxygen, leading to the ejection of methanol and the formation of an oxocarbenium ion, which is hydrolyzed by water to release formaldehyde and the free alcohol.

Visualizing the Logic: Symmetry Breaking

The following diagram illustrates the transformation logic. 1,3-PDO is a "dead end" for selective chemistry until it is desymmetrized.[1] MMP opens the door to sequential functionalization.[1]

Caption: Workflow for desymmetrizing 1,3-Propanediol to access heterobifunctional linker systems.

Safety & Handling

1,3-Propanediol (1,3-PDO)[1][3][4][5]

-

Toxicity: Low.[1][2] Generally Recognized As Safe (GRAS) for many applications.[1]

-

Hazards: Mild irritant.[1] No special containment required beyond standard GLP.[1]

3-(Methoxymethoxy)propanol (MMP) & Precursors[1]

-

MOM-Cl (Precursor): If synthesizing via the classical route, MOM-Cl is a known human carcinogen (OSHA regulated).[1] It must be handled in a glovebox or high-efficiency fume hood.[1]

-

MMP (Product): Contains acetal linkages which can hydrolyze to release Formaldehyde under acidic conditions.[1]

-

Recommendation: Use the "Green" Dimethoxymethane route described in Protocol A to avoid handling MOM-Cl directly.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Definitive guide on MOM stability and deprotection conditions). [1]

-

Fujioka, H., et al. (2009).[1] "Mild and Efficient Chemoselective MOM Protection." Organic Letters, 11(22), 5138–5141.[1] (Describes modern, milder protection strategies). [1]

-

Berliner, M. A., & Belecki, K. (2005).[1] "Simple, Rapid, and Green Synthesis of MOM Ethers." Journal of Organic Chemistry, 70(23), 9618–9621.[1] (Validation of the Dimethoxymethane route). [1]

-

PubChem Compound Summary: 1,3-Propanediol. National Center for Biotechnology Information.[1] (Physical property verification).

Methodological & Application

Application Note: Selective Synthesis of 3-(Methoxymethoxy)propan-1-ol from 1,3-Propanediol

Executive Summary & Mechanistic Rationale

3-(Methoxymethoxy)propan-1-ol is a highly versatile mono-protected building block utilized extensively in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The methoxymethyl (MOM) ether protecting group is highly valued because it remains stable in the presence of strong bases, nucleophiles, and mild reducing agents, yet it can be cleanly cleaved under mild acidic conditions[1].

However, the desymmetrization of a symmetric diol like 1,3-propanediol presents a classic chemoselectivity challenge. Without the intervention of an enzyme or a chiral catalyst, the most robust and scalable method for mono-protection relies on statistical distribution control[2]. By employing a large molar excess of the highly polar, water-miscible 1,3-propanediol[3] relative to the protecting reagent, the reaction trajectory is strongly biased toward mono-protection. The unreacted diol is easily recovered or washed away during the aqueous workup due to its high hydrophilicity[3].

Reaction Pathway & Statistical Control

Caption: Reaction pathway illustrating statistical distribution control in mono-MOM protection.

Experimental Protocols

Caution: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. It must be handled in a strictly ventilated fume hood. Alternatively, it can be generated safely in situ using dimethoxymethane and an acyl chloride[4].

Protocol A: Base-Mediated Mono-MOM Protection (NaH / THF)

Causality & Design: Sodium hydride (NaH) irreversibly deprotonates the diol to form a highly nucleophilic alkoxide. Using 3.0 equivalents of the diol ensures that the statistical probability of the mono-alkoxide reacting with MOM-Cl is maximized, suppressing the formation of the di-MOM byproduct[2].

Step-by-Step Procedure:

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Add 1,3-propanediol (22.8 g, 300 mmol, 3.0 equiv)[3] and anhydrous THF (200 mL). Cool the mixture to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 4.0 g, 100 mmol, 1.0 equiv) in small portions. Causality: The slow addition controls the exothermic evolution of hydrogen gas. Stir at 0 °C for 1 hour to ensure complete formation of the mono-alkoxide.

-

Alkylation: Add MOM-Cl (8.05 g, 100 mmol, 1.0 equiv) dropwise via syringe.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

-

Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the mixture with Ethyl Acetate (3 × 100 mL).

-

Aqueous Wash (Critical Step): Wash the combined organic layers with deionized water (5 × 100 mL) and brine (1 × 100 mL). Causality: 1,3-propanediol is highly miscible with water[3]; intensive aqueous washing effectively removes the 2.0 equivalents of unreacted starting material, leaving the more lipophilic mono-MOM product in the organic phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (Hexanes/EtOAc, 1:1) to yield the target compound.

Protocol B: Mild Amine-Mediated Protection (DIPEA / CH₂Cl₂)

Causality & Design: For substrates sensitive to strong bases like NaH, N,N-diisopropylethylamine (DIPEA) serves as a non-nucleophilic acid scavenger. This method relies on the inherent nucleophilicity of the neutral alcohol and is highly effective for MOM protection[5].

Step-by-Step Procedure:

-

Dissolve 1,3-propanediol (300 mmol, 3.0 equiv) in anhydrous CH₂Cl₂ (200 mL) at 0 °C.

-

Add DIPEA (130 mmol, 1.3 equiv)[5].

-

Add MOM-Cl (100 mmol, 1.0 equiv) dropwise.

-

Stir at room temperature for 12–16 hours.

-

Quench with water, extract with CH₂Cl₂, and perform rigorous aqueous washes (5 × 100 mL) to remove excess diol and DIPEA salts.

-

Dry, concentrate, and purify as described in Protocol A.

Experimental Workflow

Caption: Step-by-step experimental workflow for the NaH-mediated mono-MOM protection.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol functions as a self-validating system, the following IPCs must be strictly adhered to:

-

TLC Monitoring: Use a solvent system of 50% EtOAc in Hexanes. Because the target molecule lacks a UV chromophore, visualize the plates using a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain followed by gentle heating.

-

GC-MS Validation: The mono-protected product (MW = 120.15 g/mol ) will show a characteristic fragmentation pattern. Look for the prominent loss of the MOM group (m/z 45, [CH₃OCH₂]⁺), which is a diagnostic peak for methoxymethyl ethers.

-

Aqueous Wash Validation: Check the final aqueous wash by TLC to ensure no residual 1,3-propanediol remains before concentrating the organic layer.

Quantitative Data & Method Comparison

| Parameter | Protocol A (NaH / THF) | Protocol B (DIPEA / CH₂Cl₂) |

| Typical Yield (Based on MOM-Cl) | 75 - 85% | 65 - 75% |

| Diol Equivalents Required | 3.0 eq | 3.0 - 5.0 eq |

| Reaction Time | 4 - 8 hours | 12 - 16 hours |

| Base Strength | Strong (Irreversible deprotonation) | Weak (Acid scavenger) |

| Primary Purification Method | Aqueous wash + short column | Aqueous wash + column |

References

-

Wikipedia Contributors. (n.d.). 1,3-Propanediol. Wikipedia, The Free Encyclopedia. [Link]

-

Thieme Connect. (2011). Synthesis of (±)-Alopecuridine (Application of MOMCl and DIPEA in CH₂Cl₂). Synfacts.[Link]

-

Venton, D. L., et al. (1984). Antagonism of Prostanoid-Induced Vascular Contraction... (Discussing the statistical approach to the selective monoprotection of symmetric diols). Journal of Cardiovascular Pharmacology. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.[Link]

-

Buonanno, F., et al. (2019). The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents. Frontiers in Chemistry, 7, 464.[Link]

Sources

- 1. Frontiers | The Natural Compound Climacostol as a Prodrug Strategy Based on pH Activation for Efficient Delivery of Cytotoxic Small Agents [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 4. Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Application Note: 3-(Methoxymethoxy)propanol as a Strategic C3-Linker and Intermediate in Complex Organic Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Utility

In the architectural design of complex active pharmaceutical ingredients (APIs) and natural products, the precise installation of functionalized carbon chains is paramount. 3-(Methoxymethoxy)propanol (also known as mono-MOM protected 1,3-propanediol) serves as a highly versatile, bifunctional C3-homologating agent.

Structurally, it features a primary hydroxyl group at one terminus and a methoxymethyl (MOM) ether at the other. This desymmetrization of the inexpensive bulk chemical 1,3-propanediol allows chemists to exploit the free hydroxyl group for immediate synthetic elaboration (e.g., oxidation, halogenation, or Mitsunobu inversion) while the MOM-protected terminus remains inert. The MOM group, an acetal-type protecting group, is highly stable to strongly basic conditions, organometallic reagents (Grignard, organolithium), and hydride reducing agents, making it an ideal masking strategy during aggressive upstream carbon-carbon bond-forming events[1].

The Causality of Protecting Group Selection

Why choose a MOM ether over a benzyl (Bn) or tert-butyldimethylsilyl (TBS) ether for a C3 linker?

-

Steric Profile: The MOM group is sterically unobtrusive compared to bulky silyl ethers, minimizing steric hindrance during subsequent coupling reactions of the adjacent chain.

-

Orthogonality: MOM ethers are cleaved under specific acidic conditions or via Lewis acid catalysis (e.g.,

), allowing for orthogonal deprotection in the presence of base-labile esters, fluoride-labile silyl ethers, or hydrogenation-labile benzyl groups[2]. -

Atom Economy: The MOM group (

) adds minimal molecular weight (45 Da) compared to TBS (115 Da) or TBDPS (239 Da), improving the atom economy of intermediate scale-ups.

Divergent Synthetic Workflows

The true value of 3-(methoxymethoxy)propanol lies in its divergent reactivity. By modifying the free hydroxyl group, the molecule can be transformed into various electrophilic or nucleophilic C3 building blocks.

Figure 1: Divergent synthetic pathways utilizing 3-(methoxymethoxy)propanol as a central C3 scaffold.

Quantitative Data: Protecting Group Comparison on 1,3-Propanediol

To justify the use of the MOM group, Table 1 summarizes the stability and cleavage parameters of common mono-protected 1,3-propanediol derivatives.

| Protecting Group | Reagent Used | Stability to Strong Base (e.g., n-BuLi) | Stability to Mild Acid (e.g., AcOH) | Cleavage / Deprotection Method | Atom Economy Impact |

| MOM (Methoxymethyl) | MOM-Cl, DIPEA | Excellent | Moderate | Strong Acid (HCl/MeOH) or Lewis Acid ( | High (+45 Da) |

| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole | Good (can migrate) | Poor | Fluoride (TBAF) or Mild Acid | Low (+115 Da) |

| Bn (Benzyl) | BnBr, NaH | Excellent | Excellent | Hydrogenolysis ( | Moderate (+91 Da) |

| THP (Tetrahydropyranyl) | DHP, PPTS | Excellent | Poor | Mild Acid (AcOH/THF/H2O) | Moderate (+84 Da) |

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps (e.g., temperature control, stoichiometric ratios) is explicitly detailed to ensure reproducibility and high yield.

Protocol A: Statistical Mono-MOM Protection of 1,3-Propanediol

Objective: Synthesize 3-(methoxymethoxy)propanol while suppressing the formation of the bis-MOM protected byproduct. Mechanistic Rationale: Because the two hydroxyl groups of 1,3-propanediol have identical pKa values, statistical control is required. By using a large molar excess of the diol (typically 3 to 5 equivalents), the probability of a single molecule undergoing double deprotonation and alkylation is drastically reduced[3].

Materials:

-

1,3-Propanediol (5.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl, 1.0 equiv) Caution: Highly carcinogenic alkylating agent. Handle strictly in a fume hood.

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: Flush a flame-dried, round-bottom flask with inert gas (Argon or

). Add anhydrous THF (approx. 0.5 M relative to the diol) and 1,3-propanediol (5.0 equiv). -

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add NaH (1.0 equiv) in small portions. Causality: The reaction is exothermic and evolves hydrogen gas. Cooling prevents thermal runaway and side reactions.

-

Alkylation: Stir the alkoxide suspension at 0 °C for 30 minutes. Dropwise, add MOM-Cl (1.0 equiv) via a syringe over 15 minutes.

-

Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup & Validation: Quench the reaction carefully with saturated aqueous

to neutralize unreacted alkoxide. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous -

Purification: The excess 1,3-propanediol is highly polar and can be separated from the mono-MOM product via vacuum distillation or silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Swern Oxidation to 3-(Methoxymethoxy)propanal

Objective: Convert the primary alcohol to an aldehyde for downstream nucleophilic addition.

Step-by-Step Procedure:

-

In a flame-dried flask under Argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous Dichloromethane (DCM) and cool to -78 °C.

-

Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO, 2.4 equiv). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

-

Add a solution of 3-(methoxymethoxy)propanol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

-

Add Triethylamine (

, 5.0 equiv) dropwise. Causality: The bulky base deprotonates the intermediate to yield the aldehyde and dimethyl sulfide. Adding it at -78 °C prevents the formation of thioacetal byproducts. -

Allow to warm to 0 °C, quench with water, extract with DCM, and wash with cold 1M HCl, saturated

, and brine. Concentrate to yield the aldehyde, which should be used immediately or stored at -20 °C due to its propensity to polymerize.

Protocol C: Orthogonal Deprotection of the MOM Ether using

Objective: Selectively cleave the MOM ether in the presence of other acid-sensitive or base-sensitive groups. Mechanistic Rationale: Traditional aqueous acid cleavage (e.g., 6M HCl) can destroy complex molecules. Zinc(II) trifluoromethanesulfonate acts as a mild, thiophilic/oxophilic Lewis acid that selectively coordinates the acetal oxygens of the MOM group, facilitating cleavage without requiring harsh Brønsted acids[2].

Step-by-Step Procedure:

-

Dissolve the MOM-protected substrate in Isopropanol (or a mixture of DCM/Isopropanol if solubility is an issue).

-

Add

(10 mol% to 50 mol% depending on substrate complexity). -

Heat the mixture to reflux (approx. 80 °C) and monitor via TLC. Causality: The Lewis acidity of Zn(II) weakens the C-O bond of the acetal, allowing the alcohol solvent to trap the liberated methoxymethyl cation.

-

Upon completion (typically 2-6 hours), cool to room temperature, dilute with water, and extract with EtOAc.

Figure 2: Orthogonal deprotection logic demonstrating the selective cleavage of MOM vs. TBS ethers.

References

-

Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate Source: ResearchGate URL: [Link]

-

Title: Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents Source: MDPI (Molecules) URL: [Link]

Sources

Application Note: Chemoselective Functionalization of 3-(Methoxymethoxy)propanol

Abstract

This application note details the strategic functionalization of 3-(Methoxymethoxy)propanol (MMP) , a critical bifunctional building block in organic synthesis. MMP contains a primary hydroxyl group and a Methoxymethyl (MOM) ether—an acid-labile acetal protecting group.[1] This guide provides validated protocols for oxidizing, activating, and substituting the hydroxyl group while preserving the integrity of the MOM ether. These methodologies are essential for researchers developing heterobifunctional linkers, PROTACs, and complex natural products.

Introduction & Strategic Overview

3-(Methoxymethoxy)propanol is a mono-protected derivative of 1,3-propanediol. Its utility lies in its asymmetry: one terminus is a reactive primary alcohol, while the other is masked by a MOM group.

The Chemical Challenge

The MOM group (

-

Success Criteria: Functionalization of the

group must occur under basic, neutral, or buffered conditions. -

Failure Mode: Exposure to strong acids (e.g., HCl,

-TsOH) or Lewis acids (e.g.,

Reaction Landscape

We will cover three primary transformations:

-

Activation: Conversion to a Sulfonate Ester (Tosylation).[1]

-

Oxidation: Conversion to an Aldehyde (Swern Oxidation).[1][3][4]

-

Substitution: Conversion to an Alkyl Halide (Appel Reaction).[1]

[5]

Protocol 1: Activation via Tosylation

Objective: Convert the hydroxyl group into a p-toluenesulfonate (tosylate) leaving group for subsequent nucleophilic substitution (e.g., azide introduction, alkylation).[5]

Mechanism & Rationale

The reaction utilizes

Experimental Procedure

Reagents:

-

3-(Methoxymethoxy)propanol (1.0 equiv)

- -Toluenesulfonyl chloride (TsCl) (1.2 equiv)[6][7]

-

Triethylamine (

) (1.5 equiv)[6] -

DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous[8]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add MMP (1.0 equiv) and anhydrous DCM ( -

Cooling: Cool the solution to

using an ice bath. -

Base Addition: Add

(1.5 equiv) followed by DMAP (0.1 equiv).[1] Stir for 5 minutes. -

Reagent Addition: Add TsCl (1.2 equiv) portion-wise over 10 minutes. Note: Adding solid TsCl slowly prevents localized exotherms.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup (Critical):

-

Quench with saturated aqueous

. Do not use water or acid initially. -

Extract with DCM (

). -

Wash combined organics with brine.[6]

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel (buffered with 1%

if silica is acidic) eluting with Hexane/EtOAc.[1]

Validation Data:

| Proton | Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ar-H | 7.8, 7.3 | Doublets | Tosyl Aromatic Ring |

| O-CH 2-O | 4.60 | Singlet | MOM Methylene (Diagnostic) |

| CH 2-OTs | 4.15 | Triplet | Alpha-methylene |[1]

Protocol 2: Swern Oxidation to Aldehyde

Objective: Oxidize the alcohol to an aldehyde without over-oxidation to carboxylic acid and without cleaving the acid-sensitive MOM group.

Mechanism & Rationale

Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a chlorosulfonium intermediate.[3][9] This reacts with the alcohol at

-

Why not Jones Reagent? Jones reagent contains sulfuric acid, which would instantly destroy the MOM group.

-

Why not PCC? PCC is slightly acidic and difficult to remove completely. Swern is cleaner for this substrate.

Experimental Procedure

Reagents:

-

Oxalyl Chloride (1.1 equiv)

-

MMP (1.0 equiv)

-

Triethylamine (5.0 equiv)

-

DCM, anhydrous[8]

Step-by-Step:

-

Activation: In a flame-dried flask under

, dissolve Oxalyl Chloride (1.1 equiv) in DCM at -

DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO, CO2).[3] Maintain temp <

. Stir for 15 mins. -

Substrate Addition: Add MMP (1.0 equiv) in minimal DCM dropwise. Stir at

for 45 mins. -

Elimination: Add

(5.0 equiv) dropwise.[1] The reaction will turn white/cloudy. -

Warming: Allow the reaction to warm to

over 30 minutes. -

Workup: Quench with phosphate buffer (pH 7) or saturated

. Extract with DCM.[6][11]-

Note: Ensure the aqueous quench is not acidic.

-

-

Purification: The aldehyde is often unstable on silica. Use immediately or filter through a short plug of neutral alumina.

Protocol 3: Appel Reaction (Bromination)

Objective: Convert the alcohol to an alkyl bromide under neutral conditions.

Mechanism & Rationale

The Appel reaction uses Triphenylphosphine (

Experimental Procedure

Reagents:

-

MMP (1.0 equiv)

- (1.25 equiv)

- (1.5 equiv)

-

DCM, anhydrous[8]

Step-by-Step:

-

Dissolution: Dissolve MMP (1.0 equiv) and

(1.25 equiv) in anhydrous DCM at -

Addition: Add

(1.5 equiv) portion-wise. The solution may turn slightly yellow. -

Reaction: Stir at

for 30 mins, then warm to RT for 2 hours. -

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc).

Quality Control & Troubleshooting

QC Checkpoints

-

NMR Diagnostic: The MOM group singlet (

ppm for -

TLC Monitoring: Stain with PMA (Phosphomolybdic Acid) or

. MOM ethers are not UV active, so stains are required unless the tosyl group is present.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Loss of MOM group | Acidic workup or acidic silica | Use buffered quench ( |

| Low Yield (Swern) | Temperature rose above | Control addition rate strictly. Ensure dry ice/acetone bath is fresh. |

| Incomplete Tosylation | Wet solvent or old TsCl | Distill DCM over |

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[12] (Authoritative text on MOM stability and cleavage conditions).

-

Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[6] Chem. Int. Ed. Engl.1975 , 14, 801–811.

-

BenchChem Technical Support. "Methoxymethyl (MOM) Ether Protecting Group Stability and Protocols." BenchChem Application Notes.

Sources

- 1. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. MOM Ethers [organic-chemistry.org]

Application Notes and Protocols for the Catalytic Synthesis of 3-(Methoxymethoxy)propanol

Introduction: The Significance of 3-(Methoxymethoxy)propanol in Modern Synthesis

3-(Methoxymethoxy)propanol, a selectively protected derivative of 1,3-propanediol, is a valuable building block in organic synthesis. The presence of a free primary alcohol and a stable, yet readily cleavable, methoxymethyl (MOM) ether makes it a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The selective introduction of the MOM group onto one of the two equivalent hydroxyl groups of 1,3-propanediol presents a common challenge in synthetic chemistry: achieving mono-functionalization of a symmetrical substrate. This guide provides detailed insights and protocols for the catalytic synthesis of 3-(Methoxymethoxy)propanol, with a focus on achieving high selectivity and yield.

Core Principles: Navigating the Selective Mono-protection of a Symmetrical Diol

The primary challenge in the synthesis of 3-(Methoxymethoxy)propanol from 1,3-propanediol is controlling the reaction to favor the formation of the mono-protected product over the di-protected by-product and unreacted starting material. This is typically achieved through an acid-catalyzed transacetalization reaction with a MOM-group donor, such as dimethoxymethane (DMM).

The reaction equilibrium involves the formation of both the desired 3-(methoxymethoxy)propanol and the undesired 1,3-bis(methoxymethoxy)propane. To shift the equilibrium towards the mono-protected product, several strategies can be employed:

-

Stoichiometric Control: Using an excess of the diol can statistically favor mono-protection. However, this is often not economical, especially with valuable diols, and complicates purification.

-

Catalyst Selection: The choice of catalyst is crucial. Heterogeneous acid catalysts, such as strongly acidic ion-exchange resins, have shown promise in the selective mono-protection of symmetrical diols.[1] Their defined pore structures and surface properties can influence the accessibility of the mono-protected intermediate for a second protection step.

-

Reaction Engineering: Continuous flow reactors can offer precise control over reaction time and stoichiometry, which has been demonstrated to enhance selectivity in the mono-protection of symmetrical diols.[2]

This guide will focus on a practical and accessible batch method utilizing a heterogeneous acid catalyst, which offers a good balance of selectivity, ease of use, and scalability.

Catalytic System of Choice: Strongly Acidic Ion-Exchange Resin

For the selective synthesis of 3-(Methoxymethoxy)propanol, a strongly acidic ion-exchange resin (e.g., Dowex 50WX2 or Amberlyst 15) is a recommended catalyst. The rationale behind this choice is multifaceted:

-

Heterogeneity: The solid nature of the catalyst simplifies its removal from the reaction mixture through simple filtration, eliminating the need for aqueous workups to remove a soluble acid.

-

Selectivity: The steric environment within the polymer matrix of the resin can disfavor the second protection of the initially formed, bulkier mono-protected diol.[1]

-

Reusability: These resins can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

Reaction Mechanism: Acid-Catalyzed Transacetalization